

Spectroscopic Profile of Dimethyl 2-propylmalonate: A Technical Guide

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Compound of Interest

Compound Name: Dimethyl 2-propylmalonate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Dimethyl 2-propylmalonate** (CAS Numbers: 14035-96-2, 163033-62-3), a key intermediate in organic synthesis. This document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, and characteristic Mass Spectrometry (MS) fragmentation patterns. It also outlines standardized experimental protocols for acquiring such data, intended to support research and development activities.

Spectroscopic Data

Due to the limited availability of experimentally derived public data for **Dimethyl 2-propylmalonate**, the following sections present a combination of predicted and characteristic spectroscopic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ^1H and ^{13}C NMR spectral data for **Dimethyl 2-propylmalonate**.

Table 1: Predicted ^1H NMR Data for **Dimethyl 2-propylmalonate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.73	s	6H	2 x -OCH ₃
~3.35	t	1H	-CH(COOCH ₃) ₂
~1.95	m	2H	-CH ₂ -CH ₂ -CH ₃
~1.35	m	2H	-CH ₂ -CH ₂ -CH ₃
~0.92	t	3H	-CH ₂ -CH ₃

Note: Predicted chemical shifts are estimates and may vary from experimental values. Multiplicity (s = singlet, t = triplet, m = multiplet) and integration values are based on the molecular structure.

Table 2: Predicted ¹³C NMR Data for **Dimethyl 2-propylmalonate**

Chemical Shift (δ) ppm	Assignment
~169.5	2 x C=O
~52.5	2 x -OCH ₃
~51.0	-CH(COOCH ₃) ₂
~32.0	-CH ₂ -CH ₂ -CH ₃
~20.0	-CH ₂ -CH ₂ -CH ₃
~13.8	-CH ₂ -CH ₃

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for **Dimethyl 2-propylmalonate** are listed below.

Table 3: Characteristic IR Absorption Bands for **Dimethyl 2-propylmalonate**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2960-2850	Medium-Strong	C-H stretch (alkane)
~1750-1735	Strong	C=O stretch (ester)
~1435	Medium	C-H bend (methyl)
~1250-1100	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure.

Table 4: Expected Mass Spectrometry Data for **Dimethyl 2-propylmalonate**

m/z	Relative Intensity	Assignment
174.1	Low	[M] ⁺ (Molecular Ion)
143.1	Medium	[M - OCH ₃] ⁺
115.1	Medium	[M - COOCH ₃] ⁺
88.1	High	[CH ₃ OOC-CH=C=O] ⁺
59.1	Medium	[COOCH ₃] ⁺

Note: The molecular weight of **Dimethyl 2-propylmalonate** (C₈H₁₄O₄) is 174.19 g/mol . The fragmentation pattern is based on typical ester fragmentation pathways. A key fragment observed for this molecule is at m/z 143, corresponding to the loss of a methoxy group [M-31] [\[1\]](#).

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid sample like **Dimethyl 2-propylmalonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of **Dimethyl 2-propylmalonate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
 - The solvent should be of high purity to avoid extraneous signals.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
 - Ensure the sample height in the tube is sufficient to be within the detection region of the NMR probe.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 300-600 MHz
 - Pulse Sequence: Standard single-pulse experiment
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16 (can be adjusted based on sample concentration)
 - Spectral Width: 0-12 ppm
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 75-150 MHz
 - Pulse Sequence: Proton-decoupled pulse sequence
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024 or higher (due to the low natural abundance of ^{13}C)

- Spectral Width: 0-220 ppm
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard (e.g., Tetramethylsilane, TMS).
 - Integrate the signals in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place a small drop of **Dimethyl 2-propylmalonate** between two salt plates (e.g., NaCl or KBr).
 - Gently press the plates together to form a thin liquid film.
- Instrument Parameters (FT-IR):
 - Scan Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
 - Mode: Transmittance or Absorbance
- Data Acquisition and Processing:
 - Acquire a background spectrum of the clean, empty salt plates.
 - Acquire the sample spectrum.

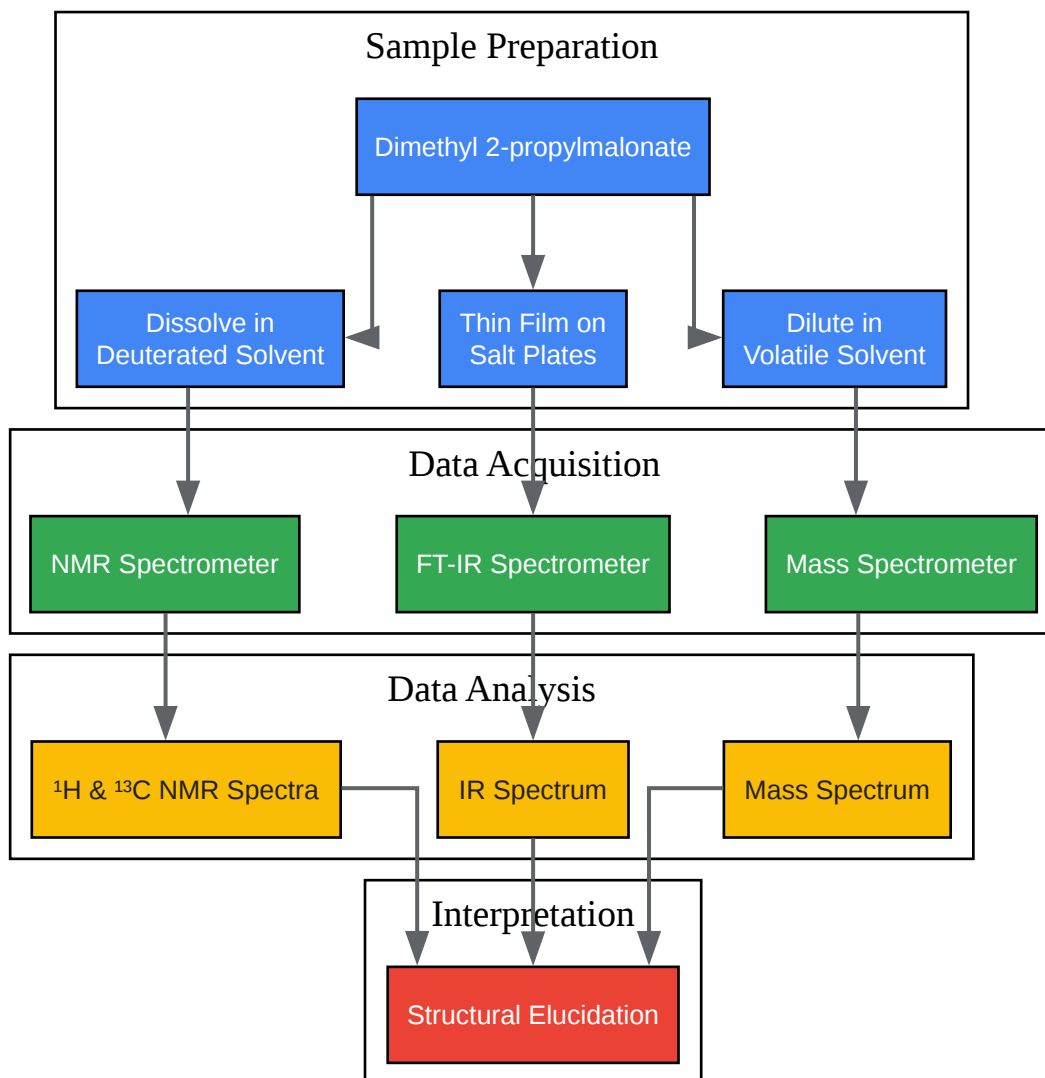
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final IR spectrum.
- Identify and label the major absorption peaks.

Mass Spectrometry (MS)

- Sample Introduction:
 - Direct Infusion: Dissolve a small amount of **Dimethyl 2-propylmalonate** in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL. Infuse the solution directly into the ion source using a syringe pump.
 - Gas Chromatography-Mass Spectrometry (GC-MS): Dilute the sample in a volatile solvent. Inject a small volume (e.g., 1 µL) into the GC, where it will be vaporized and separated before entering the mass spectrometer.
- Ionization Method:
 - Electron Ionization (EI): Typically used with GC-MS. A standard electron energy of 70 eV is used to induce fragmentation.
- Mass Analyzer Parameters:
 - Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
 - Scan Rate: Dependent on the instrument and sample introduction method.
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$).
 - Analyze the fragmentation pattern to identify characteristic fragment ions.
 - Compare the obtained spectrum with spectral databases if available.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Dimethyl 2-propylmalonate**.



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Caption: General workflow for the spectroscopic analysis of **Dimethyl 2-propylmalonate**.

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References

- 1. Buy Dimethyl 2-propylmalonate (EVT-1215988) | 163033-62-3 [evitachem.com]
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